molecular formula C16H15N5O2 B2482749 (E)-3-(furan-2-yl)-N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)acrylamide CAS No. 1798403-43-6

(E)-3-(furan-2-yl)-N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)acrylamide

Cat. No.: B2482749
CAS No.: 1798403-43-6
M. Wt: 309.329
InChI Key: OYGAKLBNJVJHMB-SNAWJCMRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-3-(furan-2-yl)-N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)acrylamide is a synthetic organic compound that features a furan ring, a pyrimidine ring, and an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(furan-2-yl)-N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)acrylamide typically involves the following steps:

    Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Synthesis of the pyrimidine ring: This often involves the condensation of suitable aldehydes or ketones with amidines or guanidines.

    Construction of the imidazole ring: This can be done via the Debus-Radziszewski imidazole synthesis, which involves the reaction of glyoxal, ammonia, and an aldehyde.

    Coupling reactions: The furan, pyrimidine, and imidazole rings are then coupled together using various coupling agents such as EDCI or DCC in the presence of a base.

    Formation of the acrylamide moiety: This is typically achieved through the reaction of an appropriate acrylate ester with an amine under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, automated synthesis, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The furan ring can undergo oxidation to form furanones.

    Reduction: The acrylamide moiety can be reduced to form the corresponding amine.

    Substitution: The pyrimidine and imidazole rings can undergo various substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogenating agents, nucleophiles, and electrophiles.

Major Products

    Oxidation: Furanones and other oxidized derivatives.

    Reduction: Amines and other reduced derivatives.

    Substitution: Various substituted pyrimidine and imidazole derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions.

    Synthesis: It can serve as an intermediate in the synthesis of more complex molecules.

Biology

    Drug Development: The compound can be investigated for its potential as a pharmaceutical agent due to its unique structure.

Medicine

Industry

    Materials Science: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (E)-3-(furan-2-yl)-N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)acrylamide would depend on its specific application. For example, in medicinal chemistry, it might interact with specific enzymes or receptors to exert its effects. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • (E)-3-(furan-2-yl)-N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)acrylamide
  • (E)-3-(furan-2-yl)-N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)propionamide
  • (E)-3-(furan-2-yl)-N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)butyramide

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and rings, which confer unique chemical and biological properties.

Properties

IUPAC Name

(E)-3-(furan-2-yl)-N-[2-(2-pyrimidin-2-ylimidazol-1-yl)ethyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N5O2/c22-14(5-4-13-3-1-12-23-13)17-8-10-21-11-9-20-16(21)15-18-6-2-7-19-15/h1-7,9,11-12H,8,10H2,(H,17,22)/b5-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYGAKLBNJVJHMB-SNAWJCMRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1)C2=NC=CN2CCNC(=O)C=CC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CN=C(N=C1)C2=NC=CN2CCNC(=O)/C=C/C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.